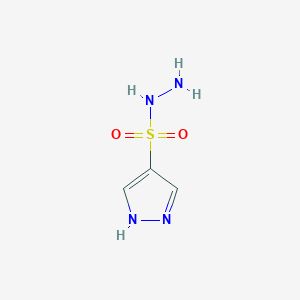

1H-pyrazole-4-sulfonohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c4-7-10(8,9)3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARHDAYNYYVITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrazole 4 Sulfonohydrazide and Its Derivatives

Established Synthetic Pathways for 1H-Pyrazole-4-sulfonohydrazide

The formation of this compound is most commonly achieved through a nucleophilic substitution reaction. This involves the use of a suitably substituted pyrazole-4-sulfonyl chloride as the electrophile and hydrazine (B178648) hydrate (B1144303) as the nucleophile.

Nucleophilic Substitution Reactions with Hydrazine Hydrate

The reaction between a sulfonyl chloride and hydrazine hydrate is a well-established method for the synthesis of sulfonohydrazides. mdpi.com This approach is noted for its efficiency and the high reactivity of the sulfonyl chloride group.

The synthesis of the target compound, this compound, starts with the preparation of the precursor, 1H-pyrazole-4-sulfonyl chloride. This can be achieved by the sulfonylation of a 1H-pyrazole. For instance, 3,5-dimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid in chloroform. nih.gov The resulting pyrazole-4-sulfonyl chloride is then reacted with hydrazine hydrate.

In a typical procedure, the pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent, and hydrazine hydrate is added, often at a controlled temperature to manage the exothermic nature of the reaction. The reaction of sulfonyl chlorides with hydrazine hydrate can be performed in various solvents, including water, which offers a green and environmentally friendly approach. lookchem.com

A study on the synthesis of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives provides a relevant protocol. acs.org Although this study focuses on derivatives, the fundamental reaction of the pyrazole-4-sulfonyl chloride with a hydrazine derivative is directly applicable.

The reaction mechanism proceeds through a classic nucleophilic acyl substitution pathway. The nitrogen atom of the hydrazine molecule, being a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate.

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and reaction time.

Influence of Solvent Systems on Reaction Yields and Purity

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product. The solubility of both the pyrazole-4-sulfonyl chloride and hydrazine hydrate is a critical factor.

Polar aprotic solvents, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), are commonly employed. nih.govacs.org These solvents are effective at dissolving the reactants and facilitating the reaction. For example, in the synthesis of related pyrazole-4-sulfonamides, DCM was used as the solvent for the reaction between pyrazole-4-sulfonyl chloride and an amine in the presence of a base. nih.gov

A study on the synthesis of sulfonylhydrazones in water highlights the potential for using environmentally benign solvents. lookchem.com The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. lookchem.com However, the solubility of the starting pyrazole-4-sulfonyl chloride in water might be limited, potentially affecting the reaction rate.

The following table summarizes the effect of different solvents on the synthesis of related sulfonohydrazide and sulfonamide compounds, providing insights into potential solvent choices for the synthesis of this compound.

| Solvent System | Reactants | Product | Yield (%) | Reference |

| Dichloromethane (DCM) | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 2-phenylethylamine, DIPEA | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | - | nih.gov |

| Tetrahydrofuran (THF) | 3,5-dimethyl-1H-pyrazole, potassium tert-butoxide, methyl iodide | 1,3,5-trimethyl-1H-pyrazole | 78 | acs.org |

| Water | 4-methylbenzenesulfonyl chloride, hydrazine hydrate, vinyl azide | 4-methyl-N'-(1-phenylethylidene)benzenesulfonohydrazide | Good | lookchem.com |

| Methanol | Pentane-2,4-dione, 85% hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | 95 | nih.gov |

This table is generated based on data from syntheses of related compounds and serves as a guide for solvent selection.

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that require careful control. The reaction of sulfonyl chlorides with hydrazine is typically exothermic, necessitating initial cooling to manage the reaction rate and prevent side reactions.

In the synthesis of 3,5-dimethyl-1H-pyrazole from pentane-2,4-dione and hydrazine hydrate, the reaction was conducted at 25–35 °C. nih.gov For the subsequent sulfonylation, the reaction was initiated at 0 °C and then raised to 60 °C for 10 hours. nih.gov The final step to form a sulfonamide was carried out at 25–30 °C for 16 hours. nih.gov

A study on the one-pot synthesis of sulfonylhydrazones in water was conducted at 60 °C for 4 hours. lookchem.com These examples suggest that the optimal temperature for the synthesis of this compound is likely to be in the range of room temperature to a moderately elevated temperature, with reaction times varying from a few hours to overnight.

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to determine the point of completion and avoid unnecessarily long reaction times which could lead to product degradation or the formation of byproducts.

The table below provides a summary of reaction conditions from related syntheses, which can inform the optimization of the synthesis of this compound.

| Reactants | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride | 60 | 12 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

| Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, DIPEA | 25-30 | 16 | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | - | nih.gov |

| 4-methylbenzenesulfonyl chloride, hydrazine hydrate, vinyl azide | 60 | 4 | 4-methyl-N'-(1-phenylethylidene)benzenesulfonohydrazide | Good | lookchem.com |

| Pentane-2,4-dione, 85% hydrazine hydrate | 25-35 | - | 3,5-dimethyl-1H-pyrazole | 95 | nih.gov |

This table is generated based on data from syntheses of related compounds and serves as a guide for optimizing reaction conditions.

Stoichiometric Considerations for Minimizing Byproducts

For instance, in the synthesis of peptide acyl-pyrazoles from peptide hydrazides and acetylacetone (B45752), the use of stoichiometric quantities of acetylacetone is crucial. nih.gov This ensures the efficient conversion of the hydrazide to the pyrazole (B372694) intermediate, which can then be used in subsequent reactions like native chemical ligation. nih.gov Acid catalysis can also play a significant role in these transformations by activating the carbonyl groups for nucleophilic attack. nih.gov

In multicomponent reactions, such as the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, the molar ratios of the reactants are carefully optimized. sci-hub.seacs.org For example, a common ratio involves using the sulfonyl hydrazide as the limiting reagent, with a slight excess of the 1,3-diketone and a larger excess of the sodium sulfinate and iodine as a promoter. sci-hub.se This careful control helps to drive the reaction towards the desired product and simplifies purification by minimizing side reactions. sci-hub.seacs.org

Table 1: Optimized Stoichiometry in a Transition Metal-Free Synthesis of Sulfonated Pyrazoles sci-hub.se

| Reactant | Stoichiometric Ratio (equiv) |

| Sulfonyl hydrazide | 1.0 |

| 1,3-Diketone | 1.2 |

| Sodium sulfinate | 2.0 |

| Iodine (I₂) | 1.5 |

| K₂HPO₄·3H₂O | 0.8 |

This table illustrates a typical set of stoichiometric conditions used to maximize the yield of the desired sulfonated pyrazole product while minimizing byproducts.

Novel Synthetic Approaches for Sulfonated Pyrazole Systems

Recent research has focused on developing more efficient and versatile methods for the synthesis of sulfonated pyrazoles, moving beyond traditional approaches.

De Novo Synthesis Strategies Utilizing Sulfonyl Hydrazides and 1,3-Diketones

A significant advancement in the synthesis of sulfonated pyrazoles is the de novo construction of the pyrazole ring from readily available starting materials. One such strategy involves the reaction of sulfonyl hydrazides, 1,3-diketones, and a sulfonylating agent. acs.orgacs.org In these reactions, the sulfonyl hydrazide serves a dual role: it acts as a building block for the pyrazole ring and can also be a source of one of the sulfonyl groups. acs.org This approach allows for the introduction of two different sulfonyl groups onto the pyrazole core in a single step, enhancing molecular diversity. acs.orgacs.org

Transition Metal-Free Synthetic Protocols

A notable trend in modern organic synthesis is the development of transition metal-free reactions, which are often more environmentally friendly and cost-effective. Several transition metal-free protocols for the synthesis of sulfonated pyrazoles have been reported. mdpi.comacs.orgrsc.org These methods often utilize molecular iodine as a catalyst or promoter to facilitate the key bond-forming steps. mdpi.comresearchgate.net For example, a one-pot, three-component reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates can be achieved at room temperature without the need for a transition metal catalyst. acs.orgacs.org The reaction proceeds through a cascade of C(sp²)–H sulfonylation and pyrazole annulation. mdpi.com

Another transition-metal-free approach involves the [3+2] cycloaddition of sulfonyl hydrazones with benzyl (B1604629) acrylate, providing an alternative route to pyrazole derivatives. rsc.org

Microwave-Assisted Synthesis Techniques for Pyrazole-Sulfonamides and Related Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The synthesis of pyrazole-sulfonamides and related derivatives has benefited significantly from this technology. rasayanjournal.co.innih.gov For instance, the reaction of chalcone-dibromides with hydrazine hydrate or phenyl hydrazine to form N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides proceeds smoothly under microwave irradiation without the need for a catalyst, resulting in improved yields and reduced reaction times. rasayanjournal.co.in Similarly, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives have been successfully synthesized for the first time using microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole-Sulfonamides rasayanjournal.co.in

| Method | Catalyst | Reaction Time | Yield |

| Conventional Heating | Piperidine | Several hours | Lower |

| Microwave Irradiation | None | 5-6 minutes | Higher |

This table highlights the advantages of microwave-assisted synthesis in terms of reaction time and yield.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. sciensage.infojetir.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. sciensage.info

The development of transition metal-free synthetic protocols, as discussed earlier, is a key aspect of green chemistry in this context. acs.orgacs.org Furthermore, one-pot multicomponent reactions are inherently more atom-economical and reduce waste compared to multi-step syntheses with intermediate purification steps. mdpi.compdeaamcollege.edu.in The use of water as a solvent, when possible, and the development of catalyst-free conditions also contribute to the greenness of a synthetic route. pdeaamcollege.edu.in For instance, some pyrazole syntheses have been successfully carried out under solvent-free conditions or in aqueous media. pdeaamcollege.edu.in The use of recyclable catalysts is another important strategy. mdpi.com

Chemical Reactivity and Derivatization Strategies of 1h Pyrazole 4 Sulfonohydrazide

Reaction Pathways Involving the Sulfonohydrazide Functional Group

The sulfonohydrazide functional group (-SO₂NHNH₂) is a versatile chemical entity that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution. These reactions provide key pathways for the derivatization of 1H-pyrazole-4-sulfonohydrazide at its sulfonyl and hydrazide components.

Oxidation Reactions

The oxidation of aryl sulfonohydrazides typically targets the hydrazide moiety. Mild oxidizing agents can convert the terminal amino group to a diazene (sulfonyl diazene), which is a reactive intermediate. While specific studies on this compound are not prevalent, the oxidation of analogous aryl hydrazides to aromatic diazenes has been demonstrated using reagents like Bobbitt's salt (an oxoammonium salt), offering a metal-free and recyclable oxidation method. This transformation proceeds at room temperature and is generally efficient for various aryl hydrazides.

The electrochemical oxidation of sulfonyl hydrazides can also lead to the formation of sulfonyl radicals. These radicals are versatile intermediates that can participate in various carbon-sulfur bond-forming reactions, such as the alkoxysulfonylation of alkenes.

| Oxidizing Agent | Product Type | Reaction Conditions |

| Bobbitt's Salt | Aromatic Diazene | Room Temperature, Acetonitrile |

| Electrochemical (Anodic) | Sulfonyl Radical | Undivided electrolytic cell |

Reduction Reactions

The reduction of the sulfonohydrazide group can proceed through different pathways depending on the reagents and conditions employed. Strong reducing agents can cleave the sulfur-nitrogen bond. For instance, the reduction of N-arylsulfonyl hydrazones, which can be formed from sulfonohydrazides, to the corresponding alkanes is a well-established transformation. This type of reductive cleavage can be achieved using various hydride reagents.

Alternatively, the sulfonyl group itself can be reduced. While direct reduction of a sulfonohydrazide is not commonly reported, the reduction of related sulfonyl compounds, such as aryl sulfones to arenes, has been achieved using cobalt-catalyzed systems with alkylmagnesium reagents as the hydride source.

Nucleophilic Substitution at the Sulfonyl Moiety

The sulfur atom of the sulfonyl group in this compound is electrophilic and can be subject to nucleophilic attack. This allows for the substitution of the hydrazide group (-NHNH₂) by other nucleophiles. Such reactions typically proceed through an addition-elimination mechanism at the tetracoordinate sulfur atom.

The conversion of the sulfonohydrazide to a more reactive pyrazole-4-sulfonyl chloride intermediate is a common strategy. This can be achieved by reacting the corresponding sulfonamide with reagents like a pyrylium salt (Pyry-BF₄). The resulting sulfonyl chloride is a highly versatile electrophile that readily reacts with a wide array of nucleophiles, including amines, alcohols, and organometallic reagents, to yield sulfonamides, sulfonates, and sulfones, respectively. The reaction of arenesulfonyl chlorides with nucleophiles is a well-documented process, often following an Sₙ2-type mechanism at the sulfur center.

| Nucleophile | Product |

| Amines (R-NH₂) | Sulfonamides (Ar-SO₂-NHR) |

| Alcohols (R-OH) | Sulfonate Esters (Ar-SO₂-OR) |

| Organometallic Reagents | Sulfones |

Structural Modification and Scaffold Derivatization of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo various modifications to introduce new functional groups and build more complex molecular architectures. The presence of the sulfonohydrazide group at the 4-position influences the reactivity and regioselectivity of these derivatization reactions.

Introduction of Substituents at Pyrazole and Hydrazide Positions

Halogenation is a common method for the derivatization of pyrazole rings. Due to the aromatic nature of the pyrazole ring, it undergoes electrophilic substitution reactions. Typically, for an unsubstituted pyrazole, halogenation occurs preferentially at the C4 position. However, in this compound, this position is already occupied by the sulfonohydrazide group.

In such 4-substituted pyrazoles, electrophilic halogenation is expected to occur at the C3 or C5 positions of the pyrazole ring, although the strongly deactivating nature of the sulfonyl group can make these reactions challenging and may require forcing conditions. Common halogenating agents for pyrazoles include N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org The reaction can be carried out under mild conditions, often at room temperature, and can be catalyzed by organic dyes like gallocyanine. nih.gov Electrochemical methods have also been developed for the selective halogenation of pyrazolones at the 4-position, suggesting that electrochemical approaches could potentially be adapted for the halogenation of 4-substituted pyrazoles at other positions. mdpi.com

| Halogenating Agent | Position of Halogenation (on 4-substituted pyrazole) |

| N-Chlorosuccinimide (NCS) | C3 and/or C5 |

| N-Bromosuccinimide (NBS) | C3 and/or C5 |

| N-Iodosuccinimide (NIS) | C3 and/or C5 |

Alkylation and Arylation

In contrast, the arylation of the terminal nitrogen of the sulfonohydrazide moiety is a documented derivatization strategy. This transformation is typically achieved by reacting a 1-aryl-1H-pyrazole-4-sulfonyl chloride with a substituted phenylhydrazine (B124118). This method leads to the formation of N'-aryl-1H-pyrazole-4-sulfonohydrazide derivatives. A study focused on developing novel antifungal agents detailed the synthesis of a series of these compounds. The general synthetic scheme involves the condensation of a pyrazole-4-sulfonyl chloride intermediate with various substituted phenylhydrazines.

Detailed research findings have demonstrated the synthesis of a variety of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives. The reaction conditions and resulting compounds are summarized in the table below.

| Entry | Pyrazole Substituent (R¹) | Phenylhydrazine Substituent (R²) | Product | Yield (%) |

| 1 | 3-(difluoromethyl)-1-methyl | 2-fluorophenyl | N'-(2-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 85 |

| 2 | 3-(difluoromethyl)-1-methyl | 3-fluorophenyl | N'-(3-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 81 |

| 3 | 3-(difluoromethyl)-1-methyl | 4-fluorophenyl | N'-(4-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 88 |

| 4 | 3-(difluoromethyl)-1-methyl | 2-chlorophenyl | N'-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 86 |

| 5 | 3-(difluoromethyl)-1-methyl | 3-chlorophenyl | N'-(3-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 82 |

| 6 | 3-(difluoromethyl)-1-methyl | 4-chlorophenyl | N'-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide | 90 |

| 7 | 1,3,5-trimethyl | 2-fluorophenyl | N'-(2-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide | 75 |

| 8 | 1,3,5-trimethyl | 4-chlorophenyl | N'-(4-chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide | 81 |

Acylation and Sulfonylation

The sulfonohydrazide moiety is itself formed through a sulfonylation reaction. The synthesis of this compound and its derivatives commences with a pyrazole core, which undergoes chlorosulfonylation to produce a pyrazole-4-sulfonyl chloride intermediate. nih.gov This reactive intermediate is then treated with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine to yield the final sulfonohydrazide product. nih.gov

This two-step process is fundamental to creating the title compound scaffold. The initial sulfonylation of the pyrazole ring at the C4 position is a key step, followed by the nucleophilic substitution on the sulfonyl chloride by the hydrazine.

| Starting Pyrazole | Reagent 1 | Intermediate | Reagent 2 | Product |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide |

| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | Hydrazine hydrate | 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide |

| 1-methyl-1H-pyrazole | Chlorosulfonic acid | 1-methyl-1H-pyrazole-4-sulfonyl chloride | Hydrazine hydrate | 1-methyl-1H-pyrazole-4-sulfonohydrazide |

While the synthesis of the sulfonohydrazide is well-established, further acylation or sulfonylation reactions on the nitrogen atoms of the resulting this compound are not widely documented in the surveyed scientific literature. Such reactions would face challenges of regioselectivity due to the multiple available N-H sites.

Synthesis of Fused Heterocyclic Systems from this compound Intermediates

The synthesis of fused heterocyclic systems, where a second ring is built onto the pyrazole core, typically requires specific functional groups that can participate in cyclization reactions.

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are an important class of fused heterocycles, recognized as purine analogs. nih.gov The construction of the pyrimidine ring onto the pyrazole scaffold generally proceeds from pyrazole precursors bearing functional groups at adjacent positions that are suitable for cyclization. The most common starting materials for this synthesis are 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates. nih.gov The amino group and the adjacent nitrile or carboxylate function react with various one-carbon reagents (e.g., formamide, orthoformates) to close the pyrimidine ring.

Based on a review of the available literature, this compound is not a conventional precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The sulfonohydrazide moiety at the C4 position is not suitably positioned or functionalized to participate in the common cyclization strategies used to form the adjacent pyrimidine ring.

Other Fused Heterocycles Containing the Pyrazole-Sulfonohydrazide Motif

Similarly, the use of this compound as a direct intermediate for the synthesis of other fused heterocyclic systems, such as pyrazolo[4,5-e] nih.govnih.govnih.govthiadiazines or pyrazolo[4,3-e] nih.govnih.govnih.govtriazines, is not a well-established synthetic route. mdpi.comnih.gov The formation of these systems often involves the cyclization of pyrazole derivatives with ortho-positioned functional groups, such as amino, hydrazino, or chloro substituents, that can react with appropriate reagents to form the fused ring. mdpi.com

No specific methodologies were found in the surveyed literature that utilize the C4-sulfonohydrazide group as a handle for the direct annulation of a second heterocyclic ring onto the pyrazole core.

Incorporation of Distinct Heterocyclic Rings into the this compound Scaffold

While using this compound for the annulation of fused rings is not common, the scaffold can be readily modified by attaching distinct aryl or heterocyclic rings through the sulfonohydrazide linker. This strategy has been employed to create large, complex molecules with potential biological activity.

As detailed in section 2.2.1.2, N'-substituted derivatives are synthesized by reacting a pyrazole-4-sulfonyl chloride with a substituted hydrazine. When a substituted phenylhydrazine is used, a phenyl ring is incorporated into the final structure. This approach allows for the introduction of a wide array of substituted aromatic rings to the core scaffold, effectively creating new chemical entities based on the this compound motif. The synthesis of 5-amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile, for example, demonstrates the incorporation of a p-tolyl group onto a complex pyrazole system. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1H-pyrazole-4-sulfonohydrazide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring contains two aromatic protons at positions 3 and 5, and an N-H proton. The sulfonohydrazide group (-SO₂NHNH₂) contributes three additional exchangeable protons.

The protons at the C3 and C5 positions of the pyrazole ring are in different chemical environments and would likely appear as two distinct singlets in the aromatic region of the spectrum. Due to tautomerism, where the proton on the nitrogen can shift between N1 and N2, these signals can sometimes appear broadened. researchgate.net The N-H proton of the pyrazole ring would also produce a signal, typically a broad singlet, which is exchangeable with deuterium oxide (D₂O).

The protons of the sulfonohydrazide moiety are also exchangeable. The -SO₂NH - proton and the terminal -NH₂ protons would give rise to broad signals. Their specific chemical shifts can be influenced by solvent, concentration, and temperature. Adding D₂O to the sample would cause these signals to disappear, confirming their identity as N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrazole C3-H | 7.5 - 8.5 | Singlet | Chemical shift influenced by the electronic environment. |

| Pyrazole C5-H | 7.5 - 8.5 | Singlet | Expected to be distinct from the C3-H signal. |

| Pyrazole N1-H | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O; position is solvent-dependent. |

| -SO₂NH- | 7.0 - 9.0 | Broad Singlet | Exchangeable with D₂O. |

Note: The predicted values are based on typical chemical shifts for pyrazole and sulfonamide/hydrazide moieties and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, three distinct signals corresponding to the three carbon atoms of the pyrazole ring are expected.

The C4 carbon, directly attached to the electron-withdrawing sulfonohydrazide group, would be the most deshielded and appear furthest downfield. cdnsciencepub.com The C3 and C5 carbons would appear at higher fields. In cases of rapid proton exchange between the nitrogen atoms (tautomerism), the signals for C3 and C5 can become averaged or broadened. researchgate.net The precise chemical shifts provide crucial confirmation of the substitution pattern on the pyrazole ring. cdnsciencepub.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | 130 - 145 | The exact shift can vary depending on the tautomeric form. cdnsciencepub.com |

| C4 | 115 - 130 | Expected to be downfield due to the attached sulfonyl group. |

Note: The predicted values are based on known data for substituted pyrazoles and are subject to solvent and electronic effects.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. It would definitively link the ¹H signals for the C3-H and C5-H protons to their respective ¹³C signals (C3 and C5).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the molecular formula (C₃H₆N₄O₂S) can be confirmed, ruling out other potential formulas with the same nominal mass. This is a critical step in the definitive characterization of a novel compound. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally fragile molecules like this compound. nih.govlibretexts.org The sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. nih.gov

Analysis of the fragmentation pattern, often induced by collision-induced dissociation (tandem MS or MS/MS), provides structural insights. The fragmentation of pyrazoles is known to proceed through characteristic pathways, such as the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂). openresearchlibrary.orgresearchgate.net The sulfonohydrazide moiety may fragment through cleavage of the S-N or N-N bonds. The resulting fragment ions help to piece together the molecular structure and confirm the presence of the key functional groups.

Table 3: Expected Ions in High-Resolution ESI-MS for this compound (C₃H₆N₄O₂S)

| Ion | Formula | Calculated m/z (Exact Mass) | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₃H₇N₄O₂S]⁺ | 179.0288 | Protonated molecule; primary ion expected in positive ESI. |

| [M+Na]⁺ | [C₃H₆N₄NaO₂S]⁺ | 201.0107 | Sodium adduct; commonly observed. |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No published studies containing the Fourier Transform Infrared (FT-IR) spectrum or specific vibrational frequency data for this compound could be located. While research on related compounds like pyrazole-4-sulfonamide derivatives exists, this data is not directly applicable to the title compound due to the structural differences, namely the presence of a hydrazide group (-NHNH2) instead of an amide or other substituent.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and peer-reviewed literature yielded no results for the single-crystal X-ray diffraction analysis of this compound. Consequently, there is no experimental data available regarding its crystal system, space group, unit cell dimensions, or detailed molecular geometry in the solid state.

Hirshfeld Surface Analysis and Crystal Packing

As no crystal structure has been determined for this compound, a Hirshfeld surface analysis has not been performed. This type of analysis, which elucidates intermolecular interactions and crystal packing, is contingent on the availability of crystallographic information files (CIFs) from single-crystal X-ray diffraction studies.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) with UV Detection

There are no specific, published High-Performance Liquid Chromatography (HPLC) methods for the purity assessment or separation of this compound. Method development for related structures, such as other pyrazole or sulfonamide derivatives, has been reported, but specific parameters like the column, mobile phase, flow rate, and UV detection wavelength for this compound have not been established in the available scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions, offering a rapid and effective means to assess the progress of a synthesis. In the preparation of this compound, which is typically synthesized from 1H-pyrazole-4-sulfonyl chloride and hydrazine (B178648) hydrate (B1144303), TLC is employed to track the consumption of the starting materials and the formation of the product.

The selection of an appropriate mobile phase (eluent) is critical for achieving clear separation of the components of the reaction mixture on the stationary phase, which is commonly a silica gel plate (Silica Gel 60 F254). The polarity of the solvent system is adjusted to ensure differential migration of the starting materials and the product, which is visualized under UV light (254 nm).

While specific experimental data for the TLC of this compound is not extensively reported in publicly available literature, typical solvent systems for related pyrazole sulfonamides include mixtures of ethyl acetate and hexane. The relative polarities of the starting material, 1H-pyrazole-4-sulfonyl chloride, and the product, this compound, dictate their respective retention factors (Rƒ). The sulfonohydrazide product, being more polar due to the presence of the -NHNH2 group, is expected to have a lower Rƒ value compared to the less polar sulfonyl chloride starting material.

An illustrative data table for monitoring the synthesis of a pyrazole sulfonohydrazide derivative is presented below. It is important to note that these values are representative and can vary based on the specific reaction conditions and the exact structure of the pyrazole core.

| Compound | Solvent System (Ethyl Acetate:Hexane) | Rƒ Value (Representative) | Visualization Method |

|---|---|---|---|

| 1H-pyrazole-4-sulfonyl chloride (Starting Material) | 30:70 | 0.65 | UV (254 nm) |

| This compound (Product) | 30:70 | 0.25 | UV (254 nm) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This destructive method provides the percentage by weight of each element present in the sample, which is then compared with the theoretical values calculated from the compound's empirical formula. For this compound, with the chemical formula C₃H₆N₄O₂S, elemental analysis provides crucial evidence for its structural integrity and purity.

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The experimentally determined values should ideally be within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula.

Below is a data table summarizing the theoretical and hypothetical experimental results for the elemental analysis of this compound.

| Element | Theoretical Percentage (%) | Found Percentage (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 22.22 | 22.18 |

| Hydrogen (H) | 3.73 | 3.75 |

| Nitrogen (N) | 34.55 | 34.51 |

| Sulfur (S) | 19.77 | 19.72 |

The close correlation between the theoretical and found percentages in the elemental analysis provides strong evidence for the successful synthesis and purification of this compound.

Medicinal Chemistry and Drug Discovery Applications of 1h Pyrazole 4 Sulfonohydrazide Scaffold

Structure-Activity Relationship (SAR) Studies of 1H-Pyrazole-4-sulfonohydrazide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, these studies have been crucial in identifying derivatives with potent and selective biological effects.

Research into N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives has demonstrated their potential as effective antifungal agents against various plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, and Alternaria sonali. nih.gov The biological activity of these compounds is closely linked to the nature and position of substituents on the N'-phenyl ring.

For instance, studies have revealed that certain derivatives exhibit highly efficient and broad-spectrum antifungal activities. nih.gov The activity profile is significantly influenced by the specific chemical groups attached to the phenyl ring of the sulfonohydrazide moiety. A systematic analysis of these derivatives allows for the correlation of structural modifications with their corresponding antifungal efficacy.

| Compound | Substituent on N'-phenyl ring | Target Fungus | EC50 (μg/mL) |

|---|---|---|---|

| B6 | 2,6-dichloro-4-trifluoromethoxy | R. solani | 0.23 |

| Thifluzamide (Reference) | - | R. solani | 0.20 |

EC50: The half maximal effective concentration.

The data indicates that compound B6, a derivative of this compound, shows potent inhibitory activity against R. solani, with an efficacy comparable to the commercial fungicide thifluzamide. nih.gov This highlights the potential of the scaffold when appropriately substituted.

The pharmacophore of a molecule represents the essential spatial arrangement of features that are responsible for its biological activity. For the this compound scaffold, molecular docking studies have helped to identify the key pharmacophoric elements responsible for its interaction with biological targets, such as the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

The essential features include:

The 1H-pyrazole ring: This core heterocyclic structure is a crucial component for anchoring the molecule within the active site of the target protein.

The sulfonohydrazide linker: This group provides the correct orientation and spacing between the pyrazole (B372694) core and the phenyl ring, enabling key interactions with amino acid residues.

The substituted N'-phenyl ring: This part of the molecule often fits into a specific pocket of the target enzyme, and its substituents can form critical interactions that determine the potency and selectivity of the compound.

Molecular modeling has shown that potent derivatives can interact strongly with residues in the active pocket of SDH, in a manner similar to established inhibitors like thifluzamide. nih.gov

The electronic properties (electron-donating or electron-withdrawing) and steric factors (size and shape) of the substituents on the N'-phenyl ring play a critical role in modulating the biological activity of this compound derivatives.

SAR studies have indicated that the presence of specific substituents at certain positions on the phenyl ring is crucial for high antifungal activity. For example, in the case of compound B6, the presence of two chlorine atoms at positions 2 and 6, and a trifluoromethoxy group at position 4 of the phenyl ring, results in significant potency against R. solani. nih.gov This specific substitution pattern likely optimizes the electronic and steric properties of the molecule for binding to the active site of the SDH enzyme. The combination of electron-withdrawing groups (Cl and OCF3) and their specific placement suggests that these parameters are key determinants of the compound's inhibitory power.

Development of this compound as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The this compound scaffold has emerged as a promising starting point for the development of new therapeutic agents.

The this compound scaffold has been utilized as a template for the rational design of novel bioactive molecules. The strategy involves synthesizing a library of derivatives by introducing various substituents onto the core structure. This approach allows for a systematic exploration of the chemical space around the scaffold to identify compounds with enhanced potency, selectivity, and other desirable drug-like properties.

One such strategy involved the design and synthesis of 24 N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives to discover novel antifungal agents targeting succinate dehydrogenase. nih.gov This systematic modification of the N'-phenyl ring allows for the fine-tuning of the molecule's interaction with its biological target.

Derivatives of the this compound scaffold have been specifically investigated as inhibitors of the enzyme succinate dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. nih.gov

The exploration of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives has led to the identification of compounds with significant inhibitory activity against SDH. For example, compound B6 was found to significantly inhibit the SDH enzyme activity in R. solani with a half-maximal inhibitory concentration (IC50) value of 0.28 μg/mL. nih.gov Further investigations showed that this compound could damage the mycelium morphology and increase the permeability of the cell membrane in the target fungus. nih.gov These findings validate the potential of the this compound scaffold for developing new and effective mechanism-based antifungal agents.

Mechanistic Investigations of Biological Activities of 1h Pyrazole 4 Sulfonohydrazide Derivatives

Antifungal Activity and Mechanism of Action

Derivatives of 1H-pyrazole-4-sulfonohydrazide have demonstrated significant antifungal properties, which are primarily attributed to their ability to interfere with crucial cellular processes in pathogenic fungi. The core of their antifungal action lies in the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme.

Inhibition of Succinate Dehydrogenase (SDH) Enzyme Activity

Succinate dehydrogenase is a vital enzyme complex, playing a dual role in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By targeting this enzyme, this compound derivatives disrupt fungal respiration and energy production, leading to cell death.

Biochemical assays have been instrumental in quantifying the inhibitory effects of these compounds on SDH activity. A notable derivative, referred to in studies as compound B6 (N'-(4-chlorophenyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonohydrazide), has been identified as a potent inhibitor of the SDH enzyme from Rhizoctonia solani. This compound exhibited a half-maximal inhibitory concentration (IC50) value of 0.28 µg/mL, indicating significant potency at the enzymatic level. Molecular docking and dynamics simulations further support these findings, suggesting that compound B6 can strongly interact with residues within the active pocket of the SDH enzyme.

The antifungal efficacy of these novel pyrazole-4-sulfonohydrazide derivatives has been benchmarked against established commercial fungicides that also target the SDH enzyme. For instance, the in vitro activity of compound B6 against R. solani was found to be comparable to that of thifluzamide, a widely used commercial SDH inhibitor. Compound B6 displayed a half-maximal effective concentration (EC50) of 0.23 µg/mL, which is similar to the EC50 of thifluzamide at 0.20 µg/mL. Furthermore, in vivo preventative efficacy studies showed that at a concentration of 200 µg/mL, compound B6 provided 75.76% protection against R. solani, approaching the 84.31% protection offered by thifluzamide under the same conditions.

**Table 1: Comparative in vitro Antifungal Activity and SDH Inhibition against *Rhizoctonia solani***

| Compound | EC50 (µg/mL) | IC50 of SDH (µg/mL) |

|---|---|---|

| Compound B6 | 0.23 | 0.28 |

| Thifluzamide | 0.20 | Not specified in the study |

Cellular Morphological Observations in Fungi

Microscopic examination of fungi treated with this compound derivatives has revealed significant detrimental effects on their cellular structures. Treatment with compound B6 led to severe damage to the mycelium of R. solani. The observed morphological changes include abnormal swelling, distortion, and rupture of the fungal hyphae.

Furthermore, these compounds have been shown to increase the permeability of the fungal cell membrane. This disruption of membrane integrity leads to leakage of intracellular components and ultimately contributes to cell death. In addition to membrane damage, a dramatic increase in the number of mitochondria was observed in treated fungal cells. This alteration in mitochondrial morphology and number is indicative of cellular stress and the uncoupling of respiratory processes.

Broad-Spectrum Antifungal Efficacy against Phytopathogenic Fungi

The antifungal activity of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives is not limited to a single fungal species. Bioassays have demonstrated their high efficiency and broad-spectrum activity against a range of important plant pathogenic fungi. These include Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, and Alternaria sonali. This wide range of activity highlights the potential of these compounds as versatile fungicidal agents for crop protection.

Table 2: Broad-Spectrum Antifungal Activity of this compound Derivatives

| Fungal Species | Activity Level |

|---|---|

| Rhizoctonia solani | High |

| Botrytis cinerea | High |

| Fusarium graminearum | High |

| Alternaria sonali | High |

Antimicrobial Activity against Bacterial Strains

Currently, there is a lack of specific research in publicly available scientific literature detailing the antimicrobial activity of this compound derivatives against bacterial strains. While the broader class of pyrazole-containing compounds has been investigated for antibacterial properties, dedicated studies on the sulfonohydrazide derivatives specified are not apparent. Therefore, no detailed research findings or data tables on their efficacy against bacteria can be provided at this time.

Disruption of Bacterial Cell Membranes

While the precise mechanisms for many pyrazole (B372694) derivatives are still under investigation, some studies suggest that these compounds may interfere with bacterial cell membrane integrity. The lipophilic nature of certain pyrazole derivatives could facilitate their insertion into the lipid bilayer of bacterial cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. However, more specific research on this compound derivatives is needed to fully elucidate their effects on bacterial membranes.

Inhibition of Essential Bacterial Metabolic Pathways

Pyrazole derivatives are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov One key mechanism is the inhibition of essential enzymes. For instance, some pyrazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.gov By inhibiting DHFR, these compounds effectively halt bacterial growth and replication.

Another potential target is bacterial cystathionine γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H₂S), which helps protect bacteria against oxidative stress. nih.gov Inhibition of CSE can render bacteria more susceptible to oxidative damage, leading to their demise. nih.gov Additionally, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. nih.gov

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA, VRE)

A significant area of research has been the evaluation of this compound derivatives against drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Several studies have reported promising activity of pyrazole derivatives against these challenging pathogens. For example, certain pyrazole-thiazole derivatives have demonstrated potent growth inhibition of MRSA. nih.gov Carbodithioate derivatives of pyrazole have also been reported as bacteriostatic agents against MRSA strains. nih.gov

The activity of these compounds against resistant strains is often attributed to their novel mechanisms of action, which may bypass the resistance mechanisms developed by bacteria against conventional antibiotics. For instance, targeting enzymes like CSE or topoisomerases presents alternative pathways to combat bacteria that have acquired resistance to β-lactams or other classes of antibiotics. nih.gov

Anticancer Activity and Molecular Mechanisms

In addition to their antibacterial properties, this compound derivatives have emerged as promising candidates for cancer therapy. Their anticancer effects are mediated through several molecular mechanisms, primarily the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

A hallmark of the anticancer activity of pyrazole derivatives is their ability to induce apoptosis in various cancer cell lines. nih.govrsc.org Studies have shown that these compounds can trigger a cascade of events leading to the controlled dismantling of cancer cells. The induction of apoptosis is often dose- and time-dependent, with higher concentrations and longer exposure times leading to a greater percentage of apoptotic cells. mdpi.comnih.govresearchgate.netnih.gov

For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. nih.govrsc.org Similarly, other pyrazole derivatives have shown potent activity against triple-negative breast cancer cells (MDA-MB-468). nih.govresearchgate.netnih.gov

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10b | MCF-7 | 3.9 | nih.govrsc.org |

| Compound 10c | MCF-7 | 4.2 | nih.govrsc.org |

| Compound 3f | MDA-MB-468 | 14.97 (24h) | nih.govresearchgate.netnih.gov |

| Compound 3f | MDA-MB-468 | 6.45 (48h) | nih.govresearchgate.netnih.gov |

| PPD-1 | A549 | Not specified | daneshyari.comnih.gov |

The apoptotic process induced by this compound derivatives is intricately linked to the modulation of key regulatory proteins. A crucial aspect of this mechanism is the activation of pro-apoptotic proteins.

Bax and Bcl-2: Research has shown that these derivatives can disrupt the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. daneshyari.comnih.gov Specifically, they can lead to the upregulation of Bax and the downregulation of Bcl-2. daneshyari.comnih.govijper.org This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic pathway.

p53: The tumor suppressor protein p53 plays a vital role in cell cycle arrest and apoptosis. Some pyrazole derivatives have been found to increase the expression of p53. nih.govrsc.orgdaneshyari.comnih.gov Activated p53 can then transcriptionally activate pro-apoptotic genes, including Bax, further promoting apoptosis. nih.gov

Caspase-3: Caspases are a family of proteases that execute the final stages of apoptosis. Pyrazole derivatives have been shown to significantly increase the activity of caspase-3, an effector caspase. nih.govrsc.orgnih.govresearchgate.netnih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. daneshyari.comnih.gov

Table 2: Effect of Pyrazole Derivatives on Apoptotic Protein Expression

| Compound | Cancer Cell Line | Effect on Bax | Effect on p53 | Effect on Caspase-3 | Reference |

| PPD-1 | A549 | 7.28-fold increase | 5.08-fold increase | 7.19-fold increase | daneshyari.comnih.gov |

| Compounds 6c, 8, 10b, 10c | MCF-7, A549, PC3 | Increased expression | Increased expression | Increased expression | nih.govrsc.org |

| Compound 3f | MDA-MB-468 | Not specified | Not specified | Increased activity | nih.govresearchgate.netnih.gov |

Induction of Oxidative Stress

Another important mechanism contributing to the anticancer activity of this compound derivatives is the induction of oxidative stress. These compounds can promote the generation of reactive oxygen species (ROS) within cancer cells. mdpi.comnih.govresearchgate.netnih.gov

DNA Damage Induction

Certain derivatives of this compound and related pyrazole sulfonamides have been investigated for their ability to induce DNA damage, a mechanism of significant interest in anticancer research. The capacity of these compounds to damage the genetic material of cancer cells can trigger apoptosis (programmed cell death) and inhibit tumor proliferation.

Research has shown that novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides can induce significant levels of DNA damage in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, while showing fewer genotoxic effects on normal human lung fibroblasts (WI-38). nih.gov A dose-dependent increase in DNA damage was observed in cancer cells following a 24-hour incubation period with these agents. nih.gov This selective genotoxicity suggests a potential therapeutic window for such compounds in oncology.

Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, which may include sulfonamide functionalities, demonstrated the ability to cause significant DNA damage in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines. nih.gov The level of DNA damage, assessed by the comet assay, was comparable to that induced by the established anticancer drug doxorubicin. nih.gov Furthermore, pyrazolyl-chalcone derivatives have also been shown to significantly increase DNA fragmentation in pancreatic (PACA2) and breast (MCF7) cancer cells. nih.gov

One specific novel pyrazole derivative, PCW-1001 (N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide), was found to regulate genes involved in the DNA damage response. nih.gov This modulation enhanced the sensitivity of breast cancer cells to radiation, indicating that such compounds could act as radiosensitizers, augmenting the efficacy of radiotherapy by interfering with DNA repair mechanisms in cancer cells. nih.gov

Table 1: Genotoxic Activity of Pyrazole Sulfonamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides | BxPC-3 (Pancreatic), PC-3 (Prostate) | Dose-dependent induction of DNA damage; selective against cancer cells over normal fibroblasts. | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast), A549 (Lung), PC3 (Prostate) | High percentages of DNA damage, comparable to doxorubicin. | nih.gov |

| PCW-1001 | Breast Cancer Cells | Modulates DNA damage response genes, enhancing radiation sensitivity. | nih.gov |

| Pyrazolyl-chalcones | PACA2 (Pancreatic), MCF7 (Breast) | Significant increase in DNA fragmentation. | nih.gov |

Inhibition of Protein Kinases (PKIs) and mTOR

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into the design of protein kinase inhibitors (PKIs). mdpi.com Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound fit within this broader class of compounds that target these essential enzymes.

Protein Kinase Inhibition: Pyrazole-based compounds have been developed as inhibitors for a wide array of kinases, including Akt, Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs). nih.gov For instance, a novel series of 1H-pyrazole biaryl sulfonamides was identified as potent and selective inhibitors of the G2019S mutant of leucine-rich repeat kinase 2 (GS-LRRK2), a target relevant to Parkinson's disease and some cancers. nih.gov Structure-activity relationship studies have shown that modifications to the pyrazole ring and its substituents can significantly influence potency and selectivity against specific kinases. nih.gov The pyrazole ring often plays a critical role by forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. mdpi.com

mTOR Inhibition: The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. ed.ac.uk The anticancer potential of pyrazole derivatives has been linked to the inhibition of the PI3K/Akt/mTOR pathway. nih.gov Novel pyrazolopyrimidine derivatives have been discovered that act as potent dual inhibitors of both mTOR and histone deacetylases (HDACs). nih.gov One particular compound from this series, compound 50 , exhibited an IC50 value of 0.49 nM against mTOR, demonstrating potent inhibition. nih.gov Such dual-target inhibitors are of interest for overcoming drug resistance in cancer therapy. nih.gov The development of these inhibitors often involves replacing or modifying parts of existing inhibitor structures, such as substituting a morpholine ring in pyrazolopyrimidine inhibitors to enhance selectivity for mTOR over other kinases like PI3Kα. bohrium.com

Table 2: Examples of Pyrazole Derivatives as Kinase and mTOR Inhibitors

| Compound Class | Target(s) | Potency (IC50) | Reference |

|---|---|---|---|

| 1H-Pyrazole biaryl sulfonamides | GS-LRRK2 | Potent and selective inhibition demonstrated in cell-based assays. | nih.gov |

| Pyrazolopyrimidine derivatives | mTOR, HDAC1 | 0.49 nM (mTOR), 0.91 nM (HDAC1) for compound 50. | nih.gov |

| Pyrazole-containing derivatives | PI3 Kinase | 0.25 µM (against MCF7 cells) for the most potent derivative. | nih.gov |

| Pyrazole derivatives | Akt1 Kinase | 1.3 nM for a rigid analogue of afuresertib. | nih.gov |

Anti-inflammatory Properties

Pyrazole-containing compounds are widely recognized for their anti-inflammatory properties, with the most prominent example being the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. encyclopedia.pub Derivatives of this compound belong to the pyrazole sulfonamide class, a structural motif strongly associated with potent anti-inflammatory effects. acs.org The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

Numerous studies have synthesized and evaluated novel pyrazole sulfonamide derivatives for their anti-inflammatory activity. For example, a series of sulfonamide-containing diaryl pyrazoles demonstrated significant in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects in carrageenan-induced rat paw edema models. researchgate.net Another study focusing on pyrazole sulfonamide derivatives as dual COX-2/5-lipoxygenase (5-LOX) inhibitors found that the benzothiophen-2-yl pyrazole carboxylic acid derivative 5b showed potent anti-inflammatory activity surpassing that of celecoxib and indomethacin. nih.gov

Role of the Sulfonamide Group in Anti-inflammatory Effects

The sulfonamide (-SO2NH2) or a related sulfonyl moiety is a critical pharmacophore for the selective inhibition of the COX-2 enzyme by diaryl heterocyclic compounds. nih.gov This functional group plays a key role in the binding of these inhibitors to the active site of the COX-2 enzyme. The active site of COX-2 features a distinct hydrophilic side pocket that is not present in the COX-1 isoform. researchgate.net

The sulfonamide group is perfectly positioned to insert into this side pocket, where it can form crucial hydrogen bond interactions with amino acid residues such as Arginine (Arg513) and Histidine (His90). researchgate.net This specific interaction is a primary determinant of the high selectivity of drugs like celecoxib for COX-2 over COX-1. By preferentially binding to and inhibiting COX-2, these compounds reduce the synthesis of prostaglandins that mediate inflammation and pain, while having less impact on the production of prostaglandins by COX-1 that are necessary for protecting the gastric mucosa. mdpi.com Molecular docking studies consistently confirm that the sulfonamide group is essential for anchoring the inhibitor within the COX-2 active site, leading to potent and selective anti-inflammatory activity. nih.gov

Potential Pathways of Anti-inflammatory Modulation

The principal pathway through which pyrazole sulfonohydrazide derivatives exert their anti-inflammatory effects is the inhibition of the cyclooxygenase (COX) pathway. encyclopedia.pub COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com

Selective COX-2 Inhibition : The primary mechanism for many pyrazole sulfonamides is the selective inhibition of COX-2. encyclopedia.pub COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation. By blocking COX-2, these compounds prevent the production of pro-inflammatory prostaglandins (like PGE2), thereby reducing inflammatory symptoms. researchgate.net

Dual COX-2/5-LOX Inhibition : A more advanced strategy involves the development of compounds that inhibit both COX-2 and 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. By simultaneously blocking both pathways, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Table 3: COX-2 Inhibitory Activity of Pyrazole Sulfonamide Derivatives

| Compound Series | Key Moiety | Target(s) | Potency (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Diaryl Pyrazoles | Sulfonamide | COX-2 | 0.52 µM for compound 10b | 10.73 | researchgate.net |

| Pyrazole Carboxylic Acids | Sulfonamide | COX-2, 5-LOX | 0.01 µM (COX-2) for compound 5b | 344.56 | nih.gov |

| Pyrazole-based inhibitors | Benzenesulfonamide | COX-2 | 38.73 - 61.24 nM | 13.10 - 22.21 | encyclopedia.pub |

Other Reported Biological Activities of Pyrazole-Containing Scaffolds Relevant to this compound Research

Antiviral Properties

The pyrazole scaffold, a core component of this compound, is found in a variety of compounds exhibiting a broad spectrum of antiviral activities. researchgate.net These derivatives have been shown to be effective against a range of both RNA and DNA viruses.

Research has demonstrated the potential of pyrazole derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org A study on hydroxyquinoline-pyrazole derivatives, synthesized from a pyrazolylhydrazide precursor, revealed promising antiviral activity against these highly pathogenic viruses, with their efficacy assessed through plaque reduction assays. rsc.org Similarly, pyrano[2,3-c]pyrazole derivatives have been identified as novel inhibitors of human coronavirus 229E (HCoV-229E), with mechanistic studies indicating they can act via virucidal effects and by inhibiting viral adsorption and replication. nih.gov

Furthermore, pyrazole derivatives have shown efficacy against other viruses. A novel pyrazole compound, BPR1P0034 , was identified as a potent inhibitor of the influenza virus, with a sub-micromolar 50% effective inhibitory concentration (IC50) of 0.42 µM. nih.gov Time-of-addition assays suggested that this compound targets an early stage of the viral replication cycle. nih.gov Other studies have reported the synthesis of pyrazole sulfonamide and pyrazolecarbamide derivatives with activity against Tobacco Mosaic Virus (TMV). frontiersin.org The antiviral potential of the pyrazole nucleus makes it a valuable scaffold for the development of new therapeutic agents to combat viral infections. researchgate.net

Table 4: Antiviral Activity of Selected Pyrazole-Containing Scaffolds

| Compound Class | Target Virus(es) | Mechanism/Activity | Reference |

|---|---|---|---|

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition observed in plaque reduction assays. | rsc.org |

| BPR1P0034 (Pyrazole derivative) | Influenza A (H1N1) | Potent inhibition (IC50 = 0.42 µM); targets early replication stage. | nih.gov |

| Pyrano[2,3-c]pyrazole derivatives | Human Coronavirus 229E (HCoV-229E) | Inhibition of viral adsorption, replication, and virucidal effects. | nih.gov |

| Pyrazolecarbamide derivatives | Tobacco Mosaic Virus (TMV) | Protective effects demonstrated in vivo. | frontiersin.org |

Neuroprotective Effects

Derivatives of 1H-pyrazole have demonstrated notable potential as neuroprotective agents, showing promise in models of various neurological conditions. manipal.eduresearchgate.netnih.gov Research indicates that these compounds can mitigate neuronal damage through several mechanisms, including reducing oxidative stress, inflammation, and cellular degeneration. researchgate.netresearchgate.neteurekaselect.com

One study highlighted the neuroprotective capabilities of a pyrazole benzenesulfonamide derivative, T1, in a zebrafish model of pentylenetetrazol (PTZ)-induced seizures. Treatment with this derivative led to a reduction in neurodegenerative markers, such as amyloid plaques and calcium deposition. Furthermore, behavioral improvements were noted, including better motor coordination and increased levels of the inhibitory neurotransmitter GABA, suggesting a calming effect on the central nervous system. The compound also appeared to exert its protective effects by boosting antioxidant enzyme activities and decreasing markers of cellular damage and inflammation. researchgate.net

In other research, pyrazole and pyrazolo[3,4-d]pyridazine derivatives were assessed for their ability to protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in a human neuroblastoma cell line (SH-SY5Y), a common model for studying Parkinson's disease. Several of the synthesized compounds showed significant cell protection. nih.gov Specifically, a pyrazole derivative bearing urea, thiourea, and sulfonamide moieties demonstrated neuroprotective activity ranging from 15% to 40% in an N-methyl-D-aspartate (NMDA) toxicity model. nih.gov

Furthermore, certain pyrazole derivatives have been shown to improve cell viability and reduce the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com For instance, a linear pyrazole derivative not only inhibited acetylcholinesterase (AChE) but also improved the viability of MC65 cells by 90% at a 50 μM concentration and effectively reduced metal-induced Aβ1–42 aggregation. mdpi.com Another compound, a pyrazole derivative with a reported 45% neuroprotection ratio in a rotenone/oligomycin A-induced neuronal death model, also displayed high selectivity for AChE inhibition. mdpi.com

The collective findings suggest that the pyrazole scaffold is a valuable starting point for developing novel therapeutic agents for neurodegenerative diseases. manipal.eduresearchgate.net

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound Class | Model System | Observed Effects |

| Pyrazole Benzenesulfonamide Derivative (T1) | PTZ-induced zebrafish model | Reduced amyloid plaques and calcium deposition; enhanced motor coordination; increased GABA levels. researchgate.net |

| Pyrazole & Pyrazolo[3,4-d]pyridazine Derivatives | 6-OHDA-induced SH-SY5Y cells | Exhibited significant cell protection against neurotoxicity. nih.gov |

| 4,5-dihydro-1-H-pyrazole Derivatives | NMDA toxicity in vitro assay | Showed neuroprotective activity between 15% and 40%. nih.gov |

| Linear Pyrazole Derivative (170) | MC65 cells | Improved cell viability by 90% (at 50 μM); reduced Aβ1–42 aggregation. mdpi.com |

| Pyrazole Derivative (169) | Rotenone/oligomycin A-induced neuronal death model | Exhibited a 45% neuroprotection ratio. mdpi.com |

Enzyme Inhibitory Activities (Beyond SDH)

The this compound scaffold and its derivatives are recognized for their ability to interact with and inhibit a variety of enzymes beyond succinate dehydrogenase (SDH). This inhibitory action is central to their therapeutic potential in treating a range of conditions, from glaucoma to neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Carbonic Anhydrase Inhibition

A significant area of investigation for pyrazole sulfonamide derivatives is their potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.govunifi.itbohrium.commdpi.com Carbonic anhydrases are metalloenzymes that play a crucial role in regulating pH balance in the body. nih.gov Dysregulation of CA activity is implicated in several diseases, including glaucoma and epilepsy. researchgate.net

Studies have shown that pyrazole-based benzenesulfonamides can act as effective inhibitors of several hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govunifi.itresearchgate.net The inhibitory activity of these compounds is often in the nanomolar to low micromolar range. For example, a series of sulfonamide-bearing pyrazolone derivatives demonstrated Kᵢ values ranging from 18.03 to 75.54 nM against hCA I and 24.84 to 85.42 nM against hCA II. nih.gov In some cases, these derivatives have shown superior inhibitory efficacy compared to the standard reference drug, Acetazolamide. nih.govresearchgate.net The selectivity of these inhibitors for different CA isoforms is a key aspect of ongoing research, aiming to develop targeted therapies with fewer side effects. nih.govmdpi.com

Cholinesterase Inhibition

Certain pyrazole derivatives have been identified as effective inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. researchgate.neteurekaselect.com

Novel sulfonamide-bearing pyrazolone derivatives have exhibited potent inhibitory activity against both AChE and BChE, with Kᵢ values in the nanomolar range. nih.gov For instance, synthesized compounds showed Kᵢ values from 7.45 to 16.04 nM for AChE and 34.78 to 135.70 nM for BChE. nih.gov Similarly, N-substituted pyrazole derived α-aminophosphonates have been developed that are more potent than standard drugs like tacrine and rivastigmine for AChE inhibition, with IC₅₀ values as low as 0.017 µM. nih.gov The ability of some of these compounds to act as dual-site inhibitors further enhances their therapeutic potential. nih.gov

Monoamine Oxidase (MAO) Inhibition

The pyrazole nucleus is also a key feature in the design of Monoamine Oxidase (MAO) inhibitors. benthamdirect.comnih.gov MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoaminergic neurotransmitters, and their inhibition can alleviate symptoms of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

Derivatives such as 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles have shown high potency against both MAO-A and MAO-B isoforms, with Kᵢ values in the low nanomolar range (4-27 nM for MAO-A and 1.5-50 nM for MAO-B). acs.org Pyrazoline, a dihydro derivative of pyrazole, is a well-known scaffold for molecules targeting MAO, and research continues to explore these structures to develop selective inhibitors for treating depression. nih.govresearchgate.net

Table 2: Inhibition of Carbonic Anhydrase (CA) by Pyrazole Sulfonamide Derivatives

| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Sulfonamide-bearing pyrazolones | hCA I | 18.03 - 75.54 nM | nih.gov |

| Sulfonamide-bearing pyrazolones | hCA II | 24.84 - 85.42 nM | nih.gov |

| Pyrazole-based benzenesulfonamides (4k) | hCA II | IC₅₀ = 0.24 µM | researchgate.net |

| Pyrazole-based benzenesulfonamides (4j) | hCA IX | IC₅₀ = 0.15 µM | researchgate.net |

| Pyrazole-based benzenesulfonamides (4g) | hCA XII | IC₅₀ = 0.12 µM | researchgate.net |

Table 3: Inhibition of Cholinesterases (ChE) by Pyrazole Derivatives

| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Sulfonamide-bearing pyrazolones | AChE | 7.45 - 16.04 nM | nih.gov |

| Sulfonamide-bearing pyrazolones | BChE | 34.78 - 135.70 nM | nih.gov |

| N-substituted pyrazole derived α-aminophosphonates (4bh) | AChE | IC₅₀ = 0.017 µM | nih.gov |

| N-substituted pyrazole derived α-aminophosphonates (4ah) | AChE | IC₅₀ = 0.055 µM | nih.gov |

Table 4: Inhibition of Monoamine Oxidase (MAO) by Pyrazole Derivatives

| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | 4 - 27 nM | acs.org |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | 1.5 - 50 nM | acs.org |

Computational and Theoretical Studies of 1h Pyrazole 4 Sulfonohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand and its target receptor at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and affinities of pyrazole (B372694) derivatives with various biological targets. For instance, in studies of pyrazole-carboxamides bearing a sulfonamide moiety, docking studies were performed to understand their binding mechanisms with carbonic anhydrase (CA) isoforms hCA I and hCA II. These studies revealed that the most active compounds docked effectively to the active site of the receptors, showing better interactions than the reference inhibitor, acetazolamide. nih.govnih.gov The binding affinity is often quantified by a docking score, which estimates the binding energy of the ligand-protein complex. Lower binding energies typically indicate more favorable interactions.

In another study, docking of pyrazole derivatives to receptor tyrosine kinases and protein kinases, such as VEGFR-2, Aurora A, and CDK2, showed that these compounds could be potential inhibitors. The simulations revealed that the ligands were deeply docked within the binding pockets of the proteins, forming stable complexes with favorable binding energies. nih.govresearchgate.net

Identification of Key Residues in Active Pockets (e.g., SDH, Bcl-2)

A significant outcome of molecular docking is the identification of key amino acid residues in the active site of a protein that are crucial for ligand binding. For pyrazole derivatives targeting the anti-apoptotic protein Bcl-2, docking studies have been instrumental. For example, 5-butyl-1,4-diphenyl pyrazole acylsulfonamides were developed as dual antagonists of Bcl-2 and Bcl-xL. Computational models suggested that these compounds were optimized to bind to the I88, L92, I95, and F99 pockets of the protein, which are normally occupied by the pro-apoptotic protein Bim. nih.gov

Similarly, in the case of pyrazole-carboxamides inhibiting carbonic anhydrase, docking studies highlighted the interactions between the sulfonamide group of the ligands and the zinc ion in the active site of the enzyme, a critical interaction for inhibition. nih.gov

| Target Protein | Ligand/Derivative | Key Interacting Residues/Pockets | Reference |